molecular formula C9H7BrN2O2 B8713791 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxalin-2,3-dione

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxalin-2,3-dione

Cat. No. B8713791
M. Wt: 255.07 g/mol
InChI Key: GPMRDSHBSYWDAV-UHFFFAOYSA-N
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Patent
US06080743

Procedure details

13.05 g (64.9 mmol) of 5-bromo-2,3-diamino-toluene and 6.42 g (1.1 equiv.) of oxalic acid are stirred at reflux for 16 hours in 2N hydrochloric acid. The mixture is cooled and the solid is filtered off and washed with water. The title compound is obtained in the form of a brown solid.
Quantity
13.05 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[C:6]([CH3:8])[CH:7]=1.[C:11](O)(=[O:15])[C:12](O)=[O:13]>Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([NH:9][C:11](=[O:15])[C:12](=[O:13])[NH:10]2)=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
13.05 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)C)N)N
Name
Quantity
6.42 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C2NC(C(NC2=C1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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